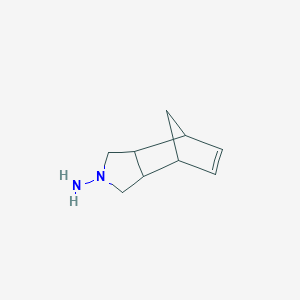![molecular formula C25H23N3O B12127286 4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127286.png)
4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic compound that features a benzene ring substituted with a propoxy group linked to a 4-methylindolo[2,3-b]quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indolo[2,3-b]quinoxaline Core: This step involves the cyclization of an appropriate precursor, such as 2-nitroaniline, with an indole derivative under acidic conditions.
Introduction of the Propoxy Group: The next step involves the alkylation of the indolo[2,3-b]quinoxaline core with a suitable propyl halide in the presence of a base, such as potassium carbonate.
Substitution on the Benzene Ring: Finally, the benzene ring is functionalized with the propoxy-indolo[2,3-b]quinoxaline moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indole ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.
Enzyme Inhibition: It can inhibit specific enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth.
Receptor Binding: The compound may bind to certain receptors on the cell surface, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylindolo[2,3-b]quinoxaline: Shares the indoloquinoxaline core but lacks the propoxybenzene substitution.
4-Methyl-1-[3-(indolo[2,3-b]quinoxalin-5-yl)propoxy]benzene: Similar structure but without the methyl group on the indole ring.
4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]toluene: Similar structure but with a toluene substitution instead of benzene.
Uniqueness
4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and material science.
Properties
Molecular Formula |
C25H23N3O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-methyl-6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-17-11-13-19(14-12-17)29-16-6-15-28-24-18(2)7-5-8-20(24)23-25(28)27-22-10-4-3-9-21(22)26-23/h3-5,7-14H,6,15-16H2,1-2H3 |
InChI Key |
XPXOENDXWYOXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)
![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127217.png)
![3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B12127222.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12127239.png)
![2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B12127267.png)




![N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B12127293.png)
